2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]
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Overview
Description
2,3-Dinitro-2-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, where a cyclopropane ring is fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction yields the spiro compound with a yield of approximately 70% . The reaction conditions generally include the use of an excess of dimethyloxosulfonium methylide to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 2,3-Dinitro-2-phenylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a reliable synthetic route that could be scaled up for industrial applications. The reaction’s efficiency and relatively high yield make it a suitable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitro-2-phenylspiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2,3-Dinitro-2-phenylspiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2,3-Dinitro-2-phenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins or other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have biological activities such as diuretic and antiandrogenic effects.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Used in the development of OLEDs and other electronic devices.
Uniqueness
2,3-Dinitro-2-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its combination of nitro groups and spiro structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential use in advanced materials and medicinal chemistry make it a valuable compound for scientific research.
Properties
CAS No. |
63277-21-4 |
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Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2,3-dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H14N2O4/c24-22(25)19-20(21(19,23(26)27)14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13,19H |
InChI Key |
JJHFZTQVERLCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C23C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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